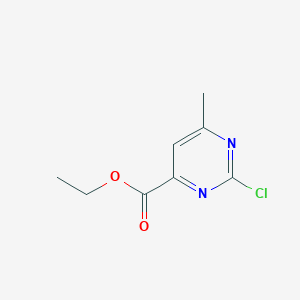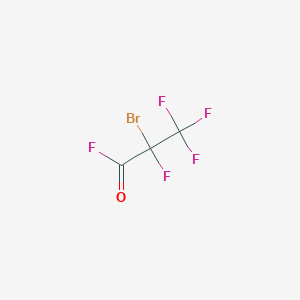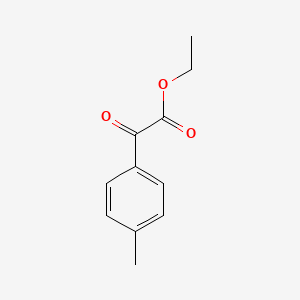
3,5-ジフルオロベンゼン-1,2-ジアミン
説明
3,5-Difluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6F2N2. It is a derivative of benzene, where two amino groups and two fluorine atoms are substituted at the 1,2 and 3,5 positions, respectively.
科学的研究の応用
3,5-Difluorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
Target of Action
3,5-Difluorobenzene-1,2-diamine, also known as 1,2-Diamino-3,5-difluorobenzene or 1,2-Benzenediamine, 3,5-difluoro-, is a compound that has been used in the synthesis of conjugated polymers . The primary targets of this compound are the molecules involved in the formation of these polymers .
Mode of Action
The interaction of 3,5-Difluorobenzene-1,2-diamine with its targets involves a condensation reaction with glyoxylic acid, aided by heat . This forms a quinoxaline, which can then undergo a S N 2 chemistry protocol to add a solubilizing side .
Biochemical Pathways
The biochemical pathways affected by 3,5-Difluorobenzene-1,2-diamine involve the synthesis of conjugated polymers . These polymers have a long history of exploration and use in organic solar cells . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of new polymers .
Result of Action
The molecular and cellular effects of 3,5-Difluorobenzene-1,2-diamine’s action are primarily seen in the formation of new polymers . These polymers, synthesized using a new approach, have shown promise in the field of organic solar cells .
Action Environment
The action of 3,5-Difluorobenzene-1,2-diamine can be influenced by various environmental factors. For instance, the condensation reaction it undergoes with glyoxylic acid is aided by heat . Therefore, temperature could be a significant environmental factor influencing the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
1,2-Diamino-3,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the formation of quinoxaline derivatives through condensation reactions with glyoxylic acid . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the resulting molecular complexes.
Cellular Effects
1,2-Diamino-3,5-difluorobenzene has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting the expression of specific genes and the overall metabolic activity of the cell . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 1,2-Diamino-3,5-difluorobenzene exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1,2-Diamino-3,5-difluorobenzene can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Diamino-3,5-difluorobenzene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Diamino-3,5-difluorobenzene remains relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1,2-Diamino-3,5-difluorobenzene in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse reactions . Threshold effects have been observed, where a specific dosage level triggers significant changes in biological activity. It is essential to determine the optimal dosage range to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
1,2-Diamino-3,5-difluorobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can affect metabolic flux and alter the levels of specific metabolites . For example, it may participate in oxidation-reduction reactions, contributing to the generation of reactive intermediates that play a role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,2-Diamino-3,5-difluorobenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that 1,2-Diamino-3,5-difluorobenzene reaches its target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1,2-Diamino-3,5-difluorobenzene is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For instance, 1,2-Diamino-3,5-difluorobenzene may be directed to the mitochondria, where it can influence mitochondrial processes and energy production.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Difluorobenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-difluorobenzene with ammonia under specific conditions. Another method includes the reduction of 1,2-dinitro-3,5-difluorobenzene using a suitable reducing agent .
Industrial Production Methods
In industrial settings, the production of 1,2-diamino-3,5-difluorobenzene typically involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve the desired product quality .
化学反応の分析
Types of Reactions
3,5-Difluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzene derivatives .
類似化合物との比較
Similar Compounds
- 1,2-Diamino-4,5-difluorobenzene
- 2,3-Diaminobenzotrifluoride
- 3-Chloro-4,5-diaminobenzotrifluoride
Uniqueness
3,5-Difluorobenzene-1,2-diamine is unique due to the specific positioning of its amino and fluorine groups, which confer distinct chemical properties. The presence of fluorine atoms enhances its stability and reactivity, making it suitable for various applications in organic synthesis and materials science .
特性
IUPAC Name |
3,5-difluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNXDMSEEPNKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371575 | |
| Record name | 1,2-Diamino-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-29-1 | |
| Record name | 1,2-Diamino-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2369-29-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















